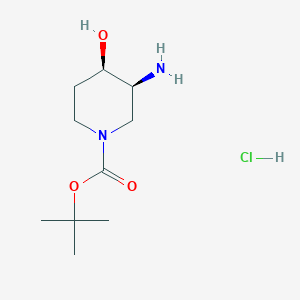![molecular formula C13H10F9N3O7 B6295159 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95% CAS No. 2368824-61-5](/img/structure/B6295159.png)
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%” is a chemical compound with a molecular weight of 491.22 . It is a solid at room temperature . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;33-2(4,5)1(6)7/h1-3H,4,8H2;3(H,6,7) . This indicates that the compound contains a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .科学的研究の応用
OTPTFA has been used in a variety of scientific studies, including biochemical, molecular, and cellular studies. OTPTFA has been used to study the effects of different compounds on cellular metabolism and to study the effects of different compounds on cell signaling pathways. OTPTFA has also been used to study the effects of different compounds on the structure and function of proteins. OTPTFA has also been used to study the effects of different compounds on the structure and function of DNA. OTPTFA has also been used to study the effects of different compounds on gene expression.
作用機序
OTPTFA acts as a substrate for enzymes involved in the metabolic pathways of cells. OTPTFA is a small molecule that can interact with specific enzymes to modify their activity. OTPTFA can also interact with specific proteins to modify their structure and function. OTPTFA can also interact with specific DNA strands to modify their structure and function.
Biochemical and Physiological Effects
OTPTFA has been shown to have a variety of biochemical and physiological effects. OTPTFA has been shown to modulate the activity of enzymes involved in metabolic pathways, as well as to modulate the structure and function of proteins and DNA. OTPTFA has also been shown to have an effect on cell signaling pathways, as well as to have an effect on gene expression.
実験室実験の利点と制限
OTPTFA has several advantages for use in laboratory experiments. OTPTFA is a small molecule that can be synthesized easily and quickly, and it is relatively inexpensive. OTPTFA is also non-toxic and can be stored for long periods of time without degradation. The main limitation of OTPTFA is that it has a limited range of applications, as it cannot be used to study certain biochemical and physiological processes.
将来の方向性
The potential future directions for OTPTFA include further research into its effects on cell signaling pathways and gene expression. OTPTFA could also be used to study the effects of different compounds on the structure and function of proteins, as well as to study the effects of different compounds on the structure and function of DNA. Additionally, OTPTFA could be used to study the effects of different compounds on metabolic pathways. Finally, OTPTFA could be used to study the effects of different compounds on cell differentiation and development.
合成法
OTPTFA is synthesized using a two-step process. In the first step, a solution of OTPTFA in a solvent such as acetonitrile is heated to refluxing temperature. The reaction is then quenched with trifluoroacetic acid, resulting in the formation of OTPTFA. The second step of the synthesis involves the addition of a catalyst, such as a palladium-based catalyst, to the solution. The catalyst facilitates the formation of the desired OTPTFA product.
特性
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3*3-2(4,5)1(6)7/h1-3H,4,8H2;3*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGRKVTVXZHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)
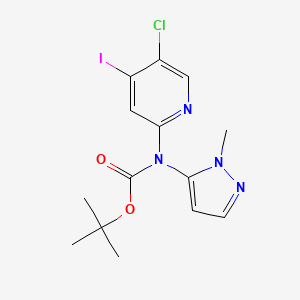
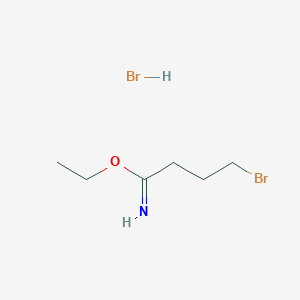
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)
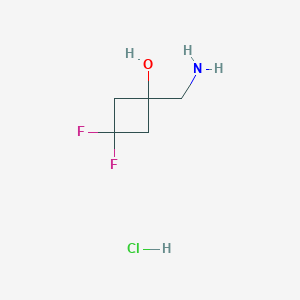
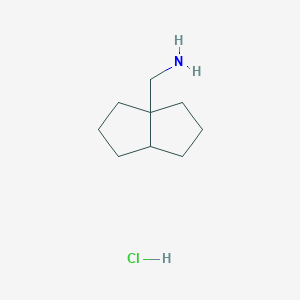
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)
